Piribedil D8

Vue d'ensemble

Description

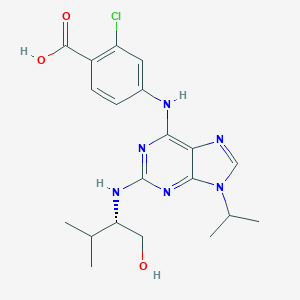

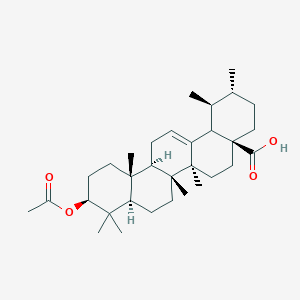

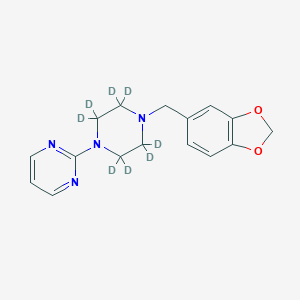

Piribedil D8 is the deuterium-labeled version of Piribedil . Piribedil is an antiparkinsonian agent and a piperazine derivative . It acts as a D2 and D3 receptor agonist and also has α2-adrenergic antagonist properties .

Molecular Structure Analysis

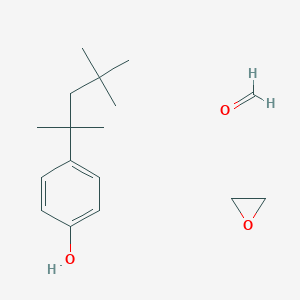

The molecular formula of Piribedil D8 is C16H10D8N4O2 . It has a molar mass of 306.39 g/mol .

Chemical Reactions Analysis

Piribedil acts as a non-ergot partial dopamine D2/D3-selective agonist, blocks alpha2-adrenoreceptors, and has minimal effects on serotoninergic, cholinergic, and histaminergic receptors . Animal models support the efficacy of piribedil to improve parkinsonian motor symptoms with a lower propensity than levodopa to induce dyskinesia .

Physical And Chemical Properties Analysis

The molecular formula of Piribedil D8 is C16H10D8N4O2 . It has a molar mass of 306.39 g/mol . Unfortunately, the retrieved papers do not provide more detailed physical and chemical properties of Piribedil D8.

Applications De Recherche Scientifique

Parkinson’s Disease Management

Piribedil is used in the treatment of Parkinson’s disease (PD) due to its dopamine agonist properties. It can help manage both motor and non-motor symptoms of PD .

Dopaminergic System Dysfunction

As a direct dopamine agonist, Piribedil is involved in treatments targeting dopaminergic system dysfunction, potentially improving conditions related to dopamine deficiency .

Neurodegenerative Disease Research

Due to its interaction with dopamine receptors, Piribedil may be used in research exploring treatments for various neurodegenerative diseases beyond PD .

Drug Interaction Studies

Piribedil’s effects on alpha2-adrenoreceptors and its interactions with other drugs could be a field of study, particularly in understanding adverse events and optimizing therapeutic strategies .

Dyskinesia Research

In animal models, Piribedil has shown efficacy in improving parkinsonian motor symptoms with a lower propensity than levodopa to induce dyskinesia, making it a candidate for dyskinesia research .

Mécanisme D'action

Target of Action

Piribedil D8 primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.

Mode of Action

Piribedil D8 acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to and activates the D2 and D3 dopamine receptors, mimicking the action of dopamine. Additionally, Piribedil D8 also blocks alpha2-adrenoreceptors , which can enhance the release of dopamine, further contributing to its dopaminergic effects.

Biochemical Pathways

The activation of D2 and D3 receptors by Piribedil D8 stimulates the cerebral dopaminergic pathways . This leads to an increase in dopaminergic transmission, which can help alleviate symptoms in conditions like Parkinson’s disease where there is a deficiency of dopamine.

Pharmacokinetics

Piribedil D8 is characterized by its low oral bioavailability due to extensive first-pass metabolism . It is rapidly absorbed, with peak concentrations reached about one hour after administration . The compound undergoes extensive liver metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation, resulting in several metabolites . The elimination half-life of Piribedil D8 is approximately 20 hours , and it is excreted mainly via the kidneys (68%) and bile duct (25%) .

Result of Action

The activation of dopamine receptors by Piribedil D8 leads to an improvement in parkinsonian motor symptoms . It has been shown to be superior to placebo in improving motor disability in early Parkinson’s disease patients . Moreover, it may also improve non-motor symptoms, such as apathy .

Safety and Hazards

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPVLVUJFGPGQ-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piribedil D8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)